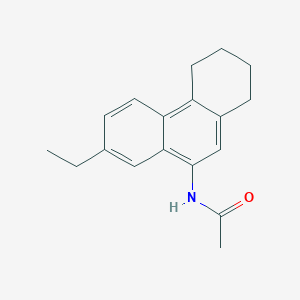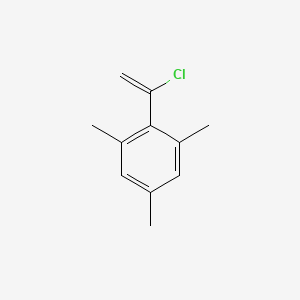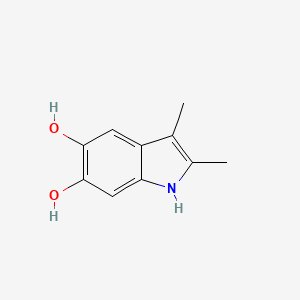
2,3-Dimethyl-1H-indole-5,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in various alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-Dimethyl-1H-indole-5,6-diol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction yields the desired indole derivative after several steps.
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods. These processes are optimized for higher yields and purity, often using advanced catalysts and reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1H-indole: Lacks the diol functionality but shares the core indole structure.
5-Fluoro-2,3-dimethyl-1H-indole: Contains a fluorine atom, which can alter its biological activity and chemical reactivity.
Uniqueness
2,3-Dimethyl-1H-indole-5,6-diol is unique due to the presence of hydroxyl groups at positions 5 and 6, which can significantly influence its chemical properties and biological activities. These hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility, reactivity, and interaction with biological targets .
Propiedades
Número CAS |
5107-75-5 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
2,3-dimethyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C10H11NO2/c1-5-6(2)11-8-4-10(13)9(12)3-7(5)8/h3-4,11-13H,1-2H3 |
Clave InChI |
HMTUVSJLXALWIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=CC(=C(C=C12)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


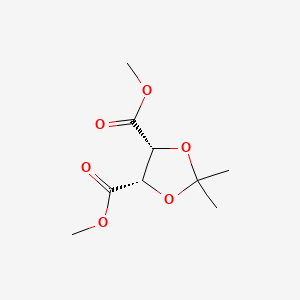
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)

![1,3-Bis[(4-propan-2-ylphenyl)methylideneamino]thiourea](/img/structure/B14736192.png)
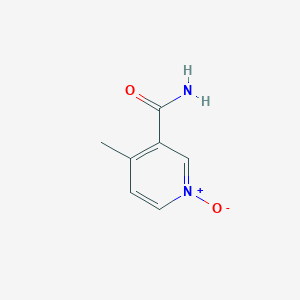
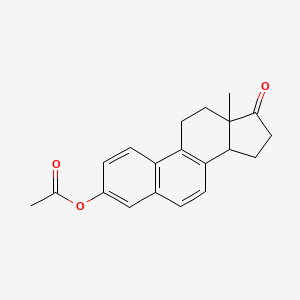
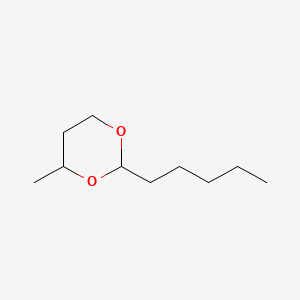
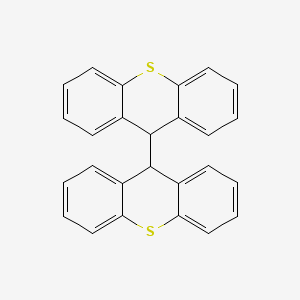
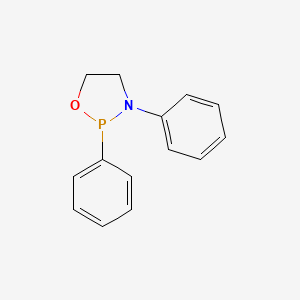

![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)

